1-(2-Ethoxyphenyl)-4-(4-iodophenyl)sulfonylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Ethoxyphenyl)-4-(4-iodophenyl)sulfonylpiperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Ethoxyphenyl)-4-(4-iodophenyl)sulfonylpiperazine typically involves the following steps:
Formation of the piperazine core: This can be achieved by reacting ethylenediamine with a suitable dihalide.
Introduction of the ethoxyphenyl group: This step involves the nucleophilic substitution of the piperazine nitrogen with 2-ethoxyphenyl halide.
Sulfonylation: The final step is the sulfonylation of the piperazine derivative with 4-iodobenzenesulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
1-(2-Ethoxyphenyl)-4-(4-iodophenyl)sulfonylpiperazine can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The iodine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Ethoxyphenyl aldehyde or acid.
Reduction: Ethoxyphenyl piperazine sulfide.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Ethoxyphenyl)-4-(4-iodophenyl)sulfonylpiperazine depends on its specific biological target. Generally, piperazine derivatives can interact with various molecular targets, including enzymes, receptors, and ion channels. The ethoxyphenyl and sulfonyl groups can enhance binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Similar Compounds
1-(2-Ethoxyphenyl)piperazine: Lacks the sulfonyl and iodine groups, which may result in different pharmacological properties.
4-(4-Iodobenzenesulfonyl)piperazine: Lacks the ethoxyphenyl group, which may affect its binding affinity and selectivity.
Uniqueness
1-(2-Ethoxyphenyl)-4-(4-iodophenyl)sulfonylpiperazine is unique due to the presence of both the ethoxyphenyl and sulfonyl groups, which can confer distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
508233-61-2 |
---|---|
Molecular Formula |
C18H21IN2O3S |
Molecular Weight |
472.3g/mol |
IUPAC Name |
1-(2-ethoxyphenyl)-4-(4-iodophenyl)sulfonylpiperazine |
InChI |
InChI=1S/C18H21IN2O3S/c1-2-24-18-6-4-3-5-17(18)20-11-13-21(14-12-20)25(22,23)16-9-7-15(19)8-10-16/h3-10H,2,11-14H2,1H3 |
InChI Key |
UNMDIIWBGWEQLK-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)I |
Canonical SMILES |
CCOC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.